molecular formula C26H33N3O3S B2998553 N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 932344-89-3

N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No. B2998553
CAS RN: 932344-89-3
M. Wt: 467.63
InChI Key: MCVOQDYGSFSGOM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-4-one moiety, which is a heterocyclic compound containing a thiophene and a pyrimidinone. This moiety is known to have biological activity and is found in several pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidin-4-one moiety suggests that the compound may have aromatic properties, which could influence its chemical behavior .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carbonyl group in the pyrimidinone moiety could potentially undergo nucleophilic addition reactions .

Scientific Research Applications

Convenient Synthesis of Bifunctional Tetraaza Macrocycles

The research conducted by McMurry et al. (1992) outlines a convenient synthesis method for 4-nitrobenzyl-substituted macrocyclic tetraamines, leading to the creation of bifunctional poly(amino carboxylate) chelating agents. These macrocycles, synthesized through cyclization processes involving (4-nitrobenzyl)-ethylenediamine, present a foundational approach for the development of complex molecular structures, potentially including N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide derivatives (McMurry, T., Brechbiel, M., Kumar, K., & Gansow, O., 1992).

Syntheses of Polyamides Containing Uracil and Adenine

Hattori and Kinoshita (1979) demonstrated the synthesis of polyamides containing uracil and adenine, starting from specific dimethyl esters and proceeding through hydrolysis. This research represents a pivotal step in understanding how nucleobase-containing polymers can be synthesized, which could inspire further studies on incorporating similar methodologies for the synthesis of compounds like this compound (Hattori, M., & Kinoshita, M., 1979).

Predicting Chemical Transformations with Tandem Mass Spectrometry

Wang et al. (2006) utilized tandem mass spectrometry to predict the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, showcasing a method to understand and anticipate the behavior of complex molecules in solution. This predictive approach could be instrumental in the development and analysis of new chemical entities, including this compound (Wang, H.‐Y., Zhang, X., Guo, Y., Tang, Q.-H., & Lu, L., 2006).

Development of Fluorine-18-labeled 5-HT1A Antagonists

Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635 for potential use in PET imaging, demonstrating the versatility of fluorination in modifying the properties of biologically active compounds. This methodology could be applied to the functionalization or labeling of this compound for imaging or therapeutic purposes (Lang, L., Jagoda, E., Schmall, B., Vuong, B., Adams, H. R., Nelson, D. L., Carson, R. E., & Eckelman, W. C., 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, thieno[3,2-d]pyrimidin-4-one derivatives have been reported to inhibit the bd oxidase in Mycobacterium tuberculosis, suggesting potential use as an antimicrobial agent .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, properties, and potential applications. This could involve in-depth studies of its mechanism of action, as well as the development of methods to optimize its synthesis .

properties

IUPAC Name

N-butyl-4-[[1-[(2-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O3S/c1-3-4-14-27-24(30)20-11-9-19(10-12-20)16-29-25(31)23-22(13-15-33-23)28(26(29)32)17-21-8-6-5-7-18(21)2/h5-8,13,15,19-20H,3-4,9-12,14,16-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVOQDYGSFSGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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